Nefopam
Beschreibung
Eigenschaften
IUPAC Name |
5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPDEAGGEXEMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23327-57-3 (hydrochloride) | |
| Record name | Nefopam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048535 | |
| Record name | Nefopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13669-70-0, 23327-57-3 | |
| Record name | Nefopam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13669-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nefopam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nefopam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12293 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | nefopam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nefopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nefopam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEFOPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UP8060B7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Acyl Chloride Reaction
BB acid undergoes acyl chloride formation using phosphorus trichloride (PCl₃) in ethylene dichloride at 30–40°C for 12–24 hours. The reaction generates an acyl chloride intermediate (liquid A), with yields exceeding 90% under optimized conditions. Critical parameters include:
Amination and Chlorination
The acyl chloride intermediate reacts with N-monomethyl ethanolamine in the presence of triethylamine, forming amination liquid B. Subsequent chlorination with PCl₃ at 65°C for 2 hours introduces a chlorine atom, yielding chlorinated liquid C. Patent CN102924320B highlights the use of toluene and triethylamine to stabilize the amination reaction, achieving 82–83% yields for the intermediate 2-benzoyl-N-(2-chloroethyl)-N-methyl-benzamide.
Reductive Hydrolysis and Ring-Closure
A stepwise reduction process using sodium borohydride (NaBH₄) and acetic acid in ethylene dichloride ensures thorough reduction of intermediates. This innovation, central to CN102363610A, addresses historical challenges with incomplete reduction:
-
Prereduction : 45–65% of chlorinated liquid C is treated with NaBH₄ at 0°C.
-
Optimized Reduction : Additional acetic acid (10–20% w/w) enhances NaBH₄ reactivity, achieving >95% conversion.
The resulting diol undergoes ring-closure via hydrogen bromide (HBr) catalysis at 65°C, forming the benzoxazocine core. Neutralization with sodium hydroxide and hydrochloric acid yields this compound hydrochloride with a final purity of 98.5–99.2%.
Intermediate Synthesis and Process Refinement
Preparation of 2-Benzoyl-N-(2-Chloroethyl)-N-Methylbenzamide
Patent CN102924320B delineates a streamlined protocol for this critical intermediate, emphasizing solvent selection and temperature control:
Key Steps :
-
Acyl Chloride Formation : BB acid (3.6 kg) reacts with PCl₃ (0.9 kg) in toluene at 25°C for 16 hours.
-
Amination : N-monomethyl ethanolamine (1.32 kg) in toluene/triethylamine at -5°C to 5°C.
-
Chlorination : PCl₃ (1 kg) added dropwise at 75°C for 4 hours.
Outcomes :
Crystallization and Purification
Post-reaction crystallization with methyl tert-butyl ether (MTBE) or sherwood oil ensures high-purity intermediates. MTBE reduces residual solvent levels to <0.1%, meeting ICH Q3C guidelines.
Comparative Analysis of Synthetic Routes
A side-by-side evaluation of patented methods reveals trade-offs between efficiency and scalability:
The higher intermediate yield in CN102924320B comes at the cost of additional purification steps, while CN102363610A prioritizes final product purity through controlled reduction.
Mechanistic Insights into Critical Reactions
Acyl Chloride Formation
The reaction of BB acid with PCl₃ proceeds via nucleophilic acyl substitution, where PCl₃ acts as both a catalyst and chloride source. Ethylene dichloride’s low polarity favors the formation of the reactive acyl chloride intermediate over hydrolysis.
Analyse Chemischer Reaktionen
Route 2: Cyclization via LiAlH₄ Reduction
-
o-Benzoylbenzoic acid reacts with thionyl chloride to form acyl chloride, followed by 2-methylaminoethanol to yield N-hydroxyethyl-N-methyl-o-benzoylbenzamide.
-
LiAlH₄ reduction and subsequent cyclization with p-toluenesulfonic acid produces nefopam .
Degradation Kinetics and Products
This compound degrades under acidic/basic conditions, with stability dependent on pH and temperature:
Acidic Hydrolysis (1 M HCl, 120°C)
-
Primary Degradants :
-
Kinetic Parameters :
Alkaline Conditions (1 M NaOH, 120°C)
| Condition | (h⁻¹) | (h) | Major Products |
|---|---|---|---|
| 1 M HCl | 967.9 | ZA, ZB | |
| 1 M NaOH | 8,162.5 | ZB |
Superacid-Induced Reactions
In superacidic media (HF/SbF₅), this compound forms a dicationic superelectrophile via ring-opening, enabling Friedel-Crafts alkylation with arenes (e.g., benzene):
Metabolic Transformations
Hepatic metabolism involves:
Stability and Storage
Wissenschaftliche Forschungsanwendungen
Clinical Applications
1. Postoperative Pain Management
Nefopam has shown significant efficacy in managing postoperative pain, particularly in reducing catheter-related bladder discomfort (CRBD). A systematic review and meta-analysis revealed that this compound substantially lowers both the incidence and severity of CRBD compared to placebo, with notable reductions observed in short-term (within 6 hours) and long-term (beyond 12 hours) postoperative periods . The results suggest that this compound can be effectively integrated into postoperative care protocols without significant adverse effects.
2. Neuropathic Pain Treatment
Recent studies have explored this compound's potential in treating neuropathic pain. Its mechanisms align with those of triple reuptake inhibitors, making it beneficial for patients suffering from chronic neuropathic conditions. Research indicates that this compound can enhance analgesia when used alongside other pain management strategies, particularly in cases where traditional opioids may be less effective or contraindicated .
3. Multimodal Analgesia
This compound is increasingly recognized for its role in multimodal analgesia—a strategy that combines different analgesic agents to improve pain control while minimizing opioid consumption. In various studies, combinations of this compound with opioids have led to reduced morphine requirements postoperatively, demonstrating its effectiveness as an adjuvant analgesic . This approach not only alleviates pain more effectively but also mitigates the risk of opioid-related side effects.
Case Study 1: this compound in Postoperative Settings
A clinical trial involving 405 patients assessed the impact of this compound on postoperative CRBD. The findings indicated that patients receiving this compound experienced a significantly lower incidence of moderate-to-severe CRBD compared to those receiving placebo (RR 0.19; p < 0.00001). The study concluded that this compound is a safe and effective option for managing postoperative discomfort without increasing adverse events .
Case Study 2: this compound for Neuropathic Pain
In another study focusing on neuropathic pain, this compound was administered as part of a comprehensive pain management regimen for patients with chronic pain conditions. Results showed improved pain scores and enhanced quality of life metrics among those treated with this compound compared to standard treatments alone .
Data Summary
The following table summarizes key findings from studies assessing the efficacy of this compound across different applications:
Wirkmechanismus
Nefopam exerts its effects by inhibiting the reuptake of neurotransmitters, including serotonin, norepinephrine, and dopamine. It also blocks sodium and calcium channels in the central nervous system. These actions result in antinociceptive effects and modulation of glutamatergic transmission, providing pain relief without causing respiratory depression .
Vergleich Mit ähnlichen Verbindungen
Table 1: Comparative Analgesic Profiles
Key Findings:
vs. Paracetamol: this compound is 50× more potent in thermal hyperalgesia (ED50 5.42 vs. 278.6 mg/kg) . Combination with paracetamol shows synergistic antinociception in murine models . 80 mg/day this compound ≈ 4 g/day paracetamol in postoperative analgesia .
vs. Opioids :
- Equipotent to pethidine (20 mg this compound ≈ 50 mg pethidine) in postoperative pain .
- Reduces morphine consumption by 30–50% in abdominal and orthopedic surgeries .
vs. NSAIDs :
- Superior to propacetamol in early postoperative visceral pain, with 44.5 ± 19.3 mL vs. 70.2 ± 29.0 mL PCA use .
- Avoids renal risks, making it safer for patients with renal impairment .
Neuropathic Pain :
- Suppresses JNK-mediated autophagy and β-catenin signaling, comparable to anticonvulsants .
- Prophylactic use reduces neuropathic pain development post-sciatic nerve injury .
Limitations and Contradictions
- Opioid-Equivalent Dosing : Exact conversion ratios remain unvalidated, requiring further study .
- Addiction Risk : Discrepancies exist between studies; IV long-term use poses moderate risk, while oral regimens are safer .
- Efficacy in Chronic Pain : Mixed evidence on long-term use; some studies report benefits, others highlight dependency concerns .
Biologische Aktivität
Nefopam is a non-opioid analgesic agent that has gained attention for its unique pharmacological properties. It primarily acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), influencing pain perception and transmission in the central nervous system. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
This compound's analgesic effects are attributed to several mechanisms:
- Monoamine Reuptake Inhibition : this compound inhibits the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the central nervous system, which enhances their availability and contributes to pain modulation .
- Glutamate Modulation : It also reduces glutamate signaling by modulating sodium and calcium channels, further influencing nociceptive pathways .
- Antispasmodic Properties : this compound exhibits smooth muscle relaxation effects, which can be beneficial in conditions involving muscle spasms .
Pharmacokinetics
This compound is characterized by:
- Bioavailability : The absolute bioavailability is low, with therapeutic plasma concentrations typically ranging from 49 to 183 nM .
- Protein Binding : Approximately 70-75% of this compound is protein-bound in plasma .
- Metabolism : It undergoes hepatic metabolism primarily through N-demethylation, producing active metabolites such as desmethylthis compound .
- Half-life : The elimination half-life of this compound is between 3 to 8 hours, while desmethylthis compound has a longer half-life of 10 to 15 hours .
Clinical Efficacy
Numerous clinical trials have evaluated the effectiveness of this compound in various pain management scenarios. Below is a summary of key findings:
Case Studies and Clinical Trials
-
Postoperative Pain Management :
- A randomized controlled trial involving 80 patients demonstrated that this compound (60 mg t.i.d.) was significantly more effective than placebo in managing postoperative pain, showing superior analgesic effectiveness throughout a three-day period .
- In a meta-analysis, this compound was found to significantly reduce the incidence of postoperative catheter-related bladder discomfort (CRBD), suggesting its potential role in urological pain management .
-
Comparison with Other Analgesics :
- This compound has been compared to ketamine and pethidine in postoperative settings. Results indicated that this compound produced a morphine-sparing effect comparable to ketamine, reducing the need for opioids by 30-50% .
- A study assessed the combination of this compound with acetaminophen, revealing enhanced analgesic effects compared to either agent alone .
Efficacy Data Table
Safety Profile
While this compound is generally well-tolerated, some adverse effects have been reported:
Q & A
Basic Research Questions
Q. What experimental methodologies are commonly used to evaluate nefopam’s analgesic efficacy in clinical trials?
- Methodological Answer : Most studies employ randomized, double-blinded, placebo-controlled designs with standardized dosing (e.g., 20 mg this compound). Postoperative opioid consumption, Numerical Rating Pain Scores (NRPS), and adverse effects (e.g., hemodynamic changes) are primary endpoints. Subgroup analyses by surgery type (e.g., hemorrhoidectomy) and anesthetic techniques (spinal vs. TIVA) are critical to account for heterogeneity .
Q. How is this compound’s mechanism of action distinguished from opioids and NSAIDs in preclinical studies?
- Methodological Answer : this compound acts as a monoamine reuptake inhibitor (serotonin, norepinephrine, dopamine) and NMDA receptor antagonist. In vitro assays, such as radioligand displacement studies (e.g., MK-801 binding in hippocampal membranes), confirm its lack of direct NMDA receptor affinity, distinguishing it from ketamine. Functional glutamate release assays in neuronal cultures further validate its indirect neuromodulatory effects .
Q. What are the standard pharmacokinetic parameters for this compound in human trials?
- Methodological Answer : this compound 20 mg is equianalgesic to 7–12 mg morphine. Studies measure plasma concentration-time profiles, elimination half-life (~4–6 hours), and metabolite activity (e.g., desmethylthis compound). High-performance liquid chromatography (HPLC) with UV detection is commonly used for quantification, ensuring stability under controlled storage conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
